1-methyl-4-phenyl-3-(1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-methyl-4-phenyl-3-(1-(5-phenylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Pharmacological Evaluation
A study focused on the synthesis and pharmacological evaluation of novel derivatives that include structures similar to the specified compound. These derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting the potential for these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antifungal and Antimicrobial Activities
Research on 1,2,4-triazole derivatives revealed their antimicrobial properties. This suggests that similar compounds could also possess potent antimicrobial or antifungal activities, which could be beneficial in treating various infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Stabilities and Docking Studies
Another study conducted detailed analyses on the stability, conformation, and potential anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. Through density functional theory and molecular docking, insights into the interaction of these compounds with cancer targets were obtained, suggesting a methodology for evaluating the compound 's potential anticancer properties (Karayel, 2021).
Synthesis and Evaluation of Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of novel derivatives also emphasize the potential of similar compounds in antimicrobial applications. The study showcases a method for assessing such compounds' efficacy against bacterial and fungal pathogens (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-27-24(31)29(19-10-6-3-7-11-19)22(25-27)18-12-14-28(15-13-18)23(30)20-16-21(32-26-20)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINNSYSPVXHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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